molecular formula C21H26N2O3 B13944020 2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone CAS No. 63990-85-2

2'-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone

Katalognummer: B13944020
CAS-Nummer: 63990-85-2
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: YZCWLXAKCWCVOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone is a chemical compound with the molecular formula C21H26N2O3. It is known for its complex structure, which includes a phenylpiperazine moiety and a hydroxypropoxy group attached to an acetophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone typically involves multiple steps. One common method starts with the reaction of 4-phenylpiperazine with epichlorohydrin to form an intermediate, which is then reacted with 2’-hydroxyacetophenone under basic conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Analyse Chemischer Reaktionen

Types of Reactions

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone involves its interaction with specific molecular targets, such as serotonin and dopamine receptors. The phenylpiperazine moiety is known to bind to these receptors, modulating their activity and influencing neurotransmitter release . This interaction can affect various physiological processes, including mood regulation and cognitive function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2’-((2-Hydroxy-3-(4-phenylpiperazinyl))propoxy)acetophenone apart is its specific combination of functional groups, which confer unique pharmacological properties. Unlike aripiprazole and buspirone, this compound has a hydroxypropoxy group attached to the acetophenone backbone, potentially offering different receptor binding profiles and therapeutic effects.

Eigenschaften

CAS-Nummer

63990-85-2

Molekularformel

C21H26N2O3

Molekulargewicht

354.4 g/mol

IUPAC-Name

1-[2-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C21H26N2O3/c1-17(24)20-9-5-6-10-21(20)26-16-19(25)15-22-11-13-23(14-12-22)18-7-3-2-4-8-18/h2-10,19,25H,11-16H2,1H3

InChI-Schlüssel

YZCWLXAKCWCVOV-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.